

In-Depth Technical Guide: N-(4-Nitrophenyl)pyridin-2-amine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(4-Nitrophenyl)pyridin-2-amine

Cat. No.: B1610492

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a publicly available crystal structure for the specific compound **N-(4-Nitrophenyl)pyridin-2-amine** could not be located in crystallographic databases. This guide therefore presents a comprehensive analysis based on a closely related analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, for which crystallographic data is available. The experimental protocols provided are based on established synthetic methodologies for this class of compounds.

Introduction

N-(4-Nitrophenyl)pyridin-2-amine is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in various biologically active compounds and functional materials. The presence of a pyridine ring, a nitro-functionalized phenyl ring, and a secondary amine linker suggests potential for diverse intermolecular interactions, which are crucial for understanding its solid-state properties and potential biological activity. This guide provides a detailed analysis of its probable crystal structure, experimental procedures for its synthesis and crystallization, and a discussion of its potential molecular interactions.



Crystallographic Data of a Structural Analogue: N-(4-Methylphenyl)-3-nitropyridin-2-amine

To provide insight into the likely crystal packing and molecular geometry of **N-(4-Nitrophenyl)pyridin-2-amine**, we present the crystallographic data for the closely related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine[1]. The substitution of a methyl group for a nitro group on the phenyl ring and the presence of a nitro group on the pyridine ring will influence the electronic properties and packing, but the overall molecular conformation and types of intermolecular interactions are expected to share similarities.

Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine[1]

Parameter	Value
Chemical Formula	C12H11N3O2
Formula Weight	229.24
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.6557 (12)
b (Å)	7.1415 (8)
c (Å)	27.958 (3)
α (°)	90
β (°)	91.310 (2)
γ (°)	90
Volume (ų)	2127.0 (4)
Z	8
Temperature (K)	100
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (%)	4.8



Key Structural Features of the Analogue:

- The asymmetric unit contains two independent molecules, which differ in the dihedral angle between the pyridine and benzene rings.[1]
- Intramolecular N—H···O hydrogen bonds are observed.[1]
- The crystal packing is characterized by intermolecular C—H···O and π – π stacking interactions.[1]

Experimental Protocols Synthesis of N-(4-Nitrophenyl)pyridin-2-amine

A plausible and efficient method for the synthesis of **N-(4-Nitrophenyl)pyridin-2-amine** is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.[2][3][4][5]

Reaction Scheme:

2-Bromopyridine + 4-Nitroaniline --(Pd catalyst, Ligand, Base)--> **N-(4-Nitrophenyl)pyridin-2-amine**

Materials:

- 2-Bromopyridine
- 4-Nitroaniline
- Palladium(II) acetate (Pd(OAc)₂)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Nitrogen gas supply



Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

- To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).
- Add anhydrous toluene to the flask and stir the mixture for 10 minutes to form the catalyst complex.
- Add 2-bromopyridine (1 equivalent), 4-nitroaniline (1.2 equivalents), and sodium tertbutoxide (1.4 equivalents) to the flask.
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

- Dissolve the purified **N-(4-Nitrophenyl)pyridin-2-amine** in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
- Gently warm the solution to ensure complete dissolution.

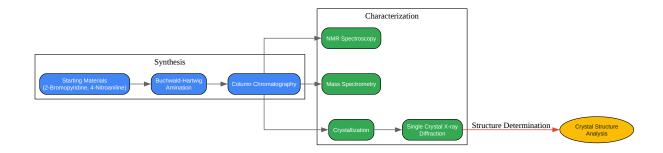


- Filter the hot solution to remove any insoluble impurities.
- Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
- Leave the solution undisturbed at room temperature.
- Crystals are expected to form over a period of several days to a week.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of **N-(4-Nitrophenyl)pyridin-2-amine**.



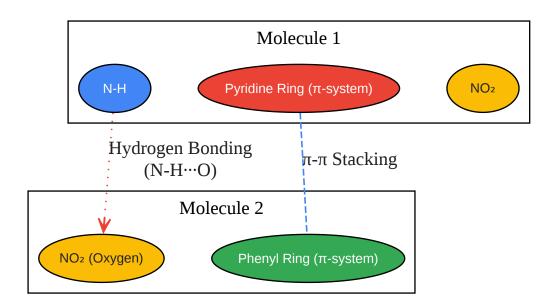
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Caption: Experimental workflow for the synthesis and characterization of **N-(4-Nitrophenyl)pyridin-2-amine**.

Potential Intermolecular Interactions



Based on the structure of the analogue, the following diagram illustrates the potential intermolecular interactions that could be present in the crystal lattice of **N-(4-Nitrophenyl)pyridin-2-amine**.



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Caption: Potential intermolecular interactions in **N-(4-Nitrophenyl)pyridin-2-amine**.

Conclusion

While a definitive crystal structure of **N-(4-Nitrophenyl)pyridin-2-amine** is not yet publicly available, analysis of its close analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, provides valuable insights into its likely molecular conformation and packing. The presence of hydrogen bonding and π - π stacking interactions are anticipated to be key features in its solid-state structure. The outlined synthetic and crystallization protocols provide a practical approach for obtaining this compound and its single crystals for future detailed structural elucidation. Such studies are essential for a deeper understanding of its physicochemical properties and for guiding its potential applications in drug design and materials science.

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